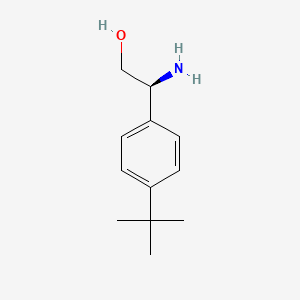

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)10-6-4-9(5-7-10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUFIGBVDCUITR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584795 | |

| Record name | (2S)-2-Amino-2-(4-tert-butylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191109-50-9 | |

| Record name | (2S)-2-Amino-2-(4-tert-butylphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 191109-50-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Abstract

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol is a chiral amino alcohol of significant interest to the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a valuable building block and chiral auxiliary in asymmetric synthesis.[1] A thorough understanding of its physical properties is paramount for its effective application in research, process development, and quality control. This guide provides a comprehensive overview of the key physical and structural characteristics of this compound, supported by detailed methodologies for their determination. We delve into its structural identity, thermal properties, chiroptical behavior, and spectroscopic profile, offering both established data and field-proven protocols for validation. This document is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this important chiral intermediate.

Introduction and Molecular Identity

This compound belongs to the class of 2-amino-2-phenylethanol derivatives, which are widely recognized for their utility in asymmetric catalysis and as precursors to biologically active molecules.[1] The defining features of this molecule are the stereogenic center at the carbon bearing the amino group (C2), the bulky tert-butyl group on the phenyl ring, and the primary alcohol moiety. The tert-butyl group, in particular, can impart significant steric influence in synthetic applications, while the amino and alcohol groups provide key sites for hydrogen bonding and further chemical modification.

The "(2S)" designation defines the absolute configuration at the chiral center according to the Cahn-Ingold-Prelog priority rules, and the "(+)" notation, where present, indicates its dextrorotatory effect on plane-polarized light.[2] Establishing and confirming these identifiers is the first critical step in any research or development workflow.

Core Molecular Attributes

A summary of the fundamental molecular properties is presented below. This data forms the basis for all subsequent analytical and experimental work.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | (S)-(+)-2-amino-2-(4-tert-butylphenyl)ethanol | [1] |

| CAS Number | 191109-50-9 | [2] |

| Molecular Formula | C₁₂H₁₉NO | [2] |

| Molecular Weight | 193.29 g/mol | [2] |

| Appearance | White to off-white solid | N/A |

Thermal and Bulk Properties

The thermal behavior and bulk properties of a compound are critical for handling, storage, and reaction setup. For this compound, these properties are characteristic of a small, crystalline organic solid.

Melting Point

The melting point is a robust indicator of purity. A sharp melting range typically signifies a high-purity sample, whereas a broad range often indicates the presence of impurities.

| Property | Value | Notes |

| Melting Point | 115-119 °C | Reported range. |

| Predicted Boiling Point | 325.6 ± 27.0 °C | Computationally predicted. |

| Predicted Density | 1.012 ± 0.06 g/cm³ | Computationally predicted. |

| Predicted pKa | 12.58 ± 0.10 | Refers to the protonated amine. |

Experimental Protocol: Melting Point Determination

Causality: The choice of a capillary-based melting point apparatus (such as a Mel-Temp or similar digital device) is based on its high accuracy, small sample requirement, and ability to control heating rates precisely. A slow heating rate (~1-2 °C/minute) near the expected melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. A preliminary, faster run is recommended to quickly identify an approximate range, saving time.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely ground into a powder. The open end of a glass capillary tube is pressed into the powder.

-

Loading: The capillary is tapped gently on a hard surface, or the sample is vibrated down to the sealed end, to create a densely packed column of 2-3 mm in height.

-

Initial Determination (Rapid Scan): The capillary is placed in the heating block. The temperature is increased at a rapid rate (e.g., 10-15 °C/minute) to find the approximate melting range.

-

Accurate Determination (Slow Scan): The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A fresh capillary is loaded. The temperature is raised quickly to within 15-20 °C of the expected melt, then the heating rate is reduced to 1-2 °C/minute.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Chiroptical Properties: Optical Rotation

As a chiral molecule, the most defining physical property of this compound is its ability to rotate plane-polarized light. This property, known as optical activity, is fundamental to confirming the enantiomeric identity and purity of the sample.

Understanding Specific Rotation

The measured optical rotation (α) is dependent on several factors, including concentration, path length, temperature, and the wavelength of light used. To create a standardized value, the specific rotation ([α]) is calculated. While specific experimental values for this compound are not widely published in readily available databases, the "(+)" designation in its synonym indicates it is dextrorotatory.

Workflow for Determining Specific Rotation:

Caption: Workflow for specific rotation determination.

Experimental Protocol: Polarimetry

Causality: The selection of solvent is critical; it must fully dissolve the sample without reacting with it and should be achiral. Ethanol or methanol are common choices for amino alcohols. The concentration must be carefully prepared for the calculation to be accurate. The standard wavelength used is the sodium D-line (589 nm) as it is historically and widely adopted, ensuring comparability of data.

Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a precise volume of a suitable achiral solvent (e.g., ethanol) in a volumetric flask. Calculate the concentration (c) in g/mL.

-

Instrument Calibration: Turn on the polarimeter and allow the lamp to warm up. Fill the sample cell (of known path length, l, in decimeters) with the pure solvent. Place the cell in the polarimeter and zero the reading.

-

Sample Measurement: Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are in the light path.

-

Record Rotation: Place the cell in the instrument and record the observed rotation (α) in degrees.

-

Calculation: Use Biot's Law to calculate the specific rotation: [α]TD = α / (l × c) Where T is the temperature in °C and D refers to the sodium D-line.

Solubility Profile

Expected Solubility

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the -OH and -NH₂ groups. |

| Polar Aprotic | DMSO, DMF | Moderate to High | Dipole-dipole interactions. |

| Chlorinated | Dichloromethane | Moderate | Can solvate the organic backbone. |

| Ethers | THF, Diethyl Ether | Low to Moderate | Less effective at solvating the polar functional groups. |

| Aqueous | Water | Low | The large hydrophobic moiety dominates. Solubility may increase at low pH due to protonation of the amine to form a more soluble salt. |

| Nonpolar | Hexane, Toluene | Very Low | Lack of favorable intermolecular interactions. |

Experimental Protocol: Qualitative Solubility Determination

Causality: This protocol provides a rapid, systematic way to estimate solubility, which is essential for selecting solvents for reactions, extractions, and chromatography. It relies on visual inspection to classify solubility into practical categories.

Methodology:

-

Setup: Arrange a series of labeled test tubes, each containing a different solvent from the classes above.

-

Addition: Add a small, pre-weighed amount of the compound (e.g., 10 mg) to a set volume of solvent (e.g., 1 mL) in each tube.

-

Observation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a set period. Visually inspect for dissolution.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid appears largely unchanged.

-

-

Heating (Optional): Gently warm the tubes containing undissolved solid to observe the effect of temperature on solubility, which is crucial for recrystallization solvent selection.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unequivocal fingerprint of the molecular structure. While a public repository of spectra for this specific compound is not available, this section outlines the expected spectral features based on its structure and data from analogous compounds. These protocols are essential for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen environments.

-

Expected Chemical Shifts (δ, ppm):

-

~7.2-7.4: Aromatic protons (AA'BB' system for the 1,4-disubstituted ring).

-

~3.5-4.0: Methylene protons (-CH₂OH), likely diastereotopic.

-

~3.8-4.2: Methine proton (-CH(N)-), a triplet or doublet of doublets.

-

~1.5-2.5: Broad singlets for -NH₂ and -OH protons (exchangeable with D₂O).

-

~1.3: Sharp singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR: The carbon NMR will show a distinct signal for each unique carbon atom.

-

Expected Chemical Shifts (δ, ppm):

-

~140-150: Quaternary aromatic carbons (C-ipso and C-para).

-

~125-130: CH aromatic carbons.

-

~60-70: Methylene carbon (-CH₂OH).

-

~55-65: Methine carbon (-CH(N)-).

-

~34: Quaternary carbon of the tert-butyl group.

-

~31: Methyl carbons of the tert-butyl group.

-

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and non-destructive technique perfect for identifying key functional groups. The presence of O-H and N-H stretching vibrations is a primary diagnostic feature.

-

Expected Absorption Bands (cm⁻¹):

-

3200-3500 (broad): Overlapping O-H and N-H stretching vibrations, characteristic of hydrogen bonding.

-

3000-3100: Aromatic C-H stretching.

-

2850-2960: Aliphatic C-H stretching (from tert-butyl and backbone).

-

~1600, ~1500: Aromatic C=C ring stretching.

-

~1050-1150: C-O stretching of the primary alcohol.

-

Mass Spectrometry (MS)

Causality: Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. Electron Ionization (EI) is a common hard ionization technique that will produce characteristic fragments.

-

Expected Fragments (m/z):

-

193: Molecular ion [M]⁺.

-

178: Loss of the methyl group from the tert-butyl [M-15]⁺.

-

162: Loss of the -CH₂OH group [M-31]⁺.

-

[M-57]⁺: Loss of the tert-butyl group.

-

X-ray Crystallography

A definitive three-dimensional structure is obtained via single-crystal X-ray diffraction. While no public crystal structure for this compound exists, analysis of related structures, such as racemic cis-2-amino-1,2-diphenylethanol, reveals key expected interactions.[3]

-

Hypothesized Structural Features:

-

Hydrogen Bonding: The crystal packing would likely be dominated by intermolecular O-H···N hydrogen bonds, linking the alcohol and amine functionalities of adjacent molecules.

-

Molecular Packing: The bulky tert-butyl groups would play a significant role in the crystal packing, likely leading to steric-driven arrangements and potentially C-H···π interactions with the phenyl rings of neighboring molecules.

-

Logical Relationship of Physical Properties:

Caption: Interrelation of molecular and physical properties.

Conclusion

This compound is a well-defined chiral solid with physical properties governed by its stereochemistry and key functional groups. Its identity and purity are best confirmed through a combination of thermal analysis (melting point), chiroptical measurement (polarimetry), and a full suite of spectroscopic techniques (NMR, IR, MS). While some experimental data points like specific rotation and detailed solubility are not widely cataloged, the standardized protocols provided in this guide offer a robust framework for their determination in any research or industrial setting. A comprehensive characterization, following these methodologies, will ensure the quality and suitability of this compound for its intended applications in advanced asymmetric synthesis.

References

Spectroscopic Characterization of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the chiral amino alcohol, (2S)-2-amino-2-(4-tert-butylphenyl)ethanol. This compound is of interest in pharmaceutical research and asymmetric synthesis, making its unambiguous identification and purity assessment crucial.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, contains several key features that give rise to a distinct spectroscopic fingerprint: a chiral center, a para-substituted aromatic ring, a primary amine, a primary alcohol, and a tert-butyl group. Each of these functional groups will be interrogated using a suite of spectroscopic techniques to confirm the molecule's identity and stereochemistry.

Figure 1: Chemical structure of this compound.

A logical workflow for the spectroscopic analysis is essential for a comprehensive characterization of the molecule.

Figure 2: Workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] For chiral molecules like this compound, NMR can also provide insights into the stereochemical environment.[3]

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow down the exchange of labile protons (OH and NH₂), allowing for their observation.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher field spectrometer.[2] The spectral width should be set to cover a range of 0-12 ppm. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. The spectral width should typically be 0-220 ppm. Due to the low natural abundance of ¹³C, a greater number of scans is required compared to ¹H NMR.[2]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to C-H(N)) |

| ~7.25 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to t-Bu) |

| ~4.8-5.0 | br s | 1H | OH |

| ~3.8-4.0 | m | 1H | CH (N) |

| ~3.4-3.6 | m | 2H | CH₂ OH |

| ~1.7-1.9 | br s | 2H | NH₂ |

| 1.28 | s | 9H | C(CH₃ )₃ |

Interpretation:

-

The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring.

-

The methine proton attached to the chiral center (CH-N) will likely appear as a multiplet due to coupling with the adjacent methylene protons.

-

The diastereotopic protons of the methylene group (CH₂OH) are expected to be non-equivalent and may appear as a complex multiplet.

-

The tert-butyl group will give a sharp singlet integrating to nine protons.

-

The labile protons of the amine and hydroxyl groups will appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is detailed below.

| Chemical Shift (δ) ppm | Assignment |

| ~150 | Ar-C (ipso to t-Bu) |

| ~140 | Ar-C (ipso to C-H(N)) |

| ~126 | Ar-C (ortho to t-Bu) |

| ~125 | Ar-C (ortho to C-H(N)) |

| ~65 | C H₂OH |

| ~58 | C H(N) |

| ~34 | C (CH₃)₃ |

| ~31 | C(C H₃)₃ |

Interpretation:

-

The spectrum is expected to show eight distinct carbon signals.

-

The two quaternary aromatic carbons will appear downfield, with the carbon attached to the tert-butyl group being the most deshielded.

-

The two sets of protonated aromatic carbons will have similar chemical shifts.

-

The carbon bearing the hydroxyl group (CH₂OH) and the chiral carbon (CH-N) will resonate in the 55-70 ppm range.

-

The quaternary carbon of the tert-butyl group will be around 34 ppm, while the methyl carbons will appear further upfield at approximately 31 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Ensure the diamond crystal of the ATR accessory is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3350-3250 (two bands) | N-H stretch | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (t-Bu, CH, CH₂) |

| ~1610, ~1500 | C=C stretch | Aromatic Ring |

| 1650-1580 | N-H bend | Primary Amine |

| ~1100 | C-O stretch | Primary Alcohol |

| ~1200 | C-N stretch | Amine |

Interpretation:

-

A broad band in the 3400-3200 cm⁻¹ region is characteristic of the O-H stretching of the alcohol, likely broadened by hydrogen bonding.

-

The presence of two distinct bands in the 3350-3250 cm⁻¹ region is a hallmark of the symmetric and asymmetric N-H stretching of a primary amine.

-

Strong absorptions in the 2960-2850 cm⁻¹ range will confirm the presence of aliphatic C-H bonds.

-

Aromatic C=C stretching bands will be observed around 1610 and 1500 cm⁻¹.

-

The C-O and C-N stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Electron Ionization (EI)-MS

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC) inlet.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectral Data

The molecular formula of this compound is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol .[4]

| m/z | Proposed Fragment |

| 193 | [M]⁺ (Molecular Ion) |

| 178 | [M - NH₂]⁺ |

| 162 | [M - CH₂OH]⁺ |

| 135 | [C₁₀H₁₃]⁺ (loss of CH₂CH₂NH₂OH) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Interpretation:

-

The molecular ion peak [M]⁺ should be observed at m/z 193.

-

A prominent peak at m/z 162, corresponding to the loss of the CH₂OH group (31 amu), is expected due to cleavage alpha to the amino group.

-

Another significant fragmentation pathway would be the loss of the amino group, giving a fragment at m/z 178.

-

The base peak could potentially be the tert-butyl cation at m/z 57 or the fragment at m/z 135 resulting from benzylic cleavage.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, employing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the structural elucidation and purity confirmation of this compound. The predicted data serves as a valuable reference for researchers working with this and related chiral amino alcohols. It is imperative to correlate the data from all spectroscopic techniques to achieve an unambiguous characterization of the molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-(+)-2-Amino-2-(4-tert-butylphenyl)ethanol (97%) - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to the Synthesis of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol is a valuable chiral building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of various chiral drugs and as a chiral auxiliary.[1] This guide provides a comprehensive overview of the synthetic routes to this compound, with a primary focus on a robust and scalable stereoselective methodology. We will delve into the synthesis of the key precursor, 2-amino-1-(4-tert-butylphenyl)ethanone, followed by its highly enantioselective reduction using the Corey-Bakshi-Shibata (CBS) catalyst system. Furthermore, alternative synthetic strategies, including chiral resolution and biocatalytic methods, will be discussed to provide a holistic understanding of the available approaches. This document is intended to be a practical resource, offering detailed experimental protocols, mechanistic insights, and critical analysis of the synthetic choices involved.

Introduction: The Significance of Chiral Amino Alcohols

Chiral vicinal amino alcohols are privileged structural motifs found in a vast array of natural products, pharmaceuticals, and bioactive compounds.[1] Their importance also extends to their role as chiral ligands and catalysts in asymmetric synthesis. The specific stereochemistry of these molecules is often critical to their biological activity and pharmacological profile. This compound, with its defined stereocenter and bulky tert-butylphenyl group, serves as a crucial synthon for creating complex chiral molecules with enhanced efficacy and reduced side effects.[1]

Strategic Overview of the Synthesis

The primary challenge in synthesizing this compound lies in the stereocontrolled formation of the chiral center. This guide will focus on a strategy that introduces the chirality in the final step through an asymmetric reduction of a prochiral ketone. This approach is often favored for its efficiency and high enantioselectivity.

Caption: Primary synthetic route to the target compound.

Synthesis of the Precursor: 2-Amino-1-(4-tert-butylphenyl)ethanone Hydrochloride

The synthesis of the key α-amino ketone precursor is a multi-step process starting from commercially available 4'-tert-butylacetophenone.

Step 1: α-Bromination of 4'-tert-Butylacetophenone

The initial step involves the selective bromination at the α-position of the ketone. This is a well-established reaction, often proceeding via an enol or enolate intermediate under acidic or basic conditions. For this synthesis, we will utilize a common method employing N-bromosuccinimide (NBS) which is generally safer and easier to handle than liquid bromine.

Caption: α-Bromination of 4'-tert-butylacetophenone.

Experimental Protocol:

-

To a solution of 4'-tert-butylacetophenone (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-bromo-1-(4-tert-butylphenyl)ethanone, which can be purified by recrystallization from ethanol or used directly in the next step.

Step 2: Amination of 2-Bromo-1-(4-tert-butylphenyl)ethanone

The α-bromo ketone is then converted to the corresponding α-amino ketone. A common method involves reaction with a suitable nitrogen source, followed by hydrolysis. To avoid over-alkylation and facilitate handling, the product is typically isolated as its hydrochloride salt.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-amino-2-(4-tert-butylphenyl)ethanol is a chiral amino alcohol of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a key component in various biologically active molecules and serves as a valuable building block in the asymmetric synthesis of complex chiral structures. The precise stereochemical control during its synthesis is paramount, as the biological activity of enantiomers can differ significantly. This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the chosen synthetic strategies.

Strategic Approaches to Asymmetric Synthesis

The synthesis of a specific enantiomer like this compound necessitates a stereocontrolled approach. The primary strategies employed in this context are:

-

Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to induce stereoselectivity in a reaction, leading to the desired enantiomer in high excess. The Sharpless asymmetric aminohydroxylation is a prime example.

-

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. The Ellman's auxiliary (tert-butanesulfinamide) is a widely used and effective example for the synthesis of chiral amines.

-

Enzymatic Reactions: Biocatalysis, using isolated enzymes or whole-cell systems, can offer high enantioselectivity under mild reaction conditions.

This guide will focus on the first two strategies, as they are widely applicable and well-documented in the chemical literature for the synthesis of chiral β-amino alcohols.

Route 1: Sharpless Asymmetric Aminohydroxylation of 4-tert-Butylstyrene

The Sharpless asymmetric aminohydroxylation (AA) is a powerful and reliable method for the direct conversion of alkenes to enantiomerically enriched vicinal amino alcohols.[1][2][3] This one-step reaction introduces both the amine and hydroxyl functionalities across the double bond with high regio- and enantioselectivity.

Starting Material: 4-tert-Butylstyrene

The key starting material for this route is 4-tert-butylstyrene .

-

Commercial Availability: 4-tert-Butylstyrene is a commercially available reagent from various chemical suppliers, typically stabilized with an inhibitor like 4-tert-butylcatechol (TBC) to prevent polymerization.[4][5]

-

Synthesis: For instances where it may need to be synthesized in-house, a common laboratory-scale preparation involves the palladium-catalyzed reaction of tert-butylbenzene with ethylene.[6]

Reaction Principle and Key Reagents

The Sharpless AA reaction utilizes an osmium catalyst in conjunction with a chiral ligand to direct the stereochemical outcome. The nitrogen and oxygen atoms are delivered from a nitrogen source and water, respectively.

| Reagent/Component | Function |

| 4-tert-Butylstyrene | Alkene substrate |

| Potassium Osmate (K₂OsO₂(OH)₄) | Osmium catalyst precursor |

| Chiral Ligand | Induces enantioselectivity. For the (S)-product, (DHQ)₂PHAL is typically used. |

| Nitrogen Source | Provides the amino group. Common sources include chloramine-T or N-halocarbamates. |

| Solvent System | Typically a mixture of an alcohol (e.g., n-propanol or tert-butanol) and water. |

Experimental Workflow: Sharpless Asymmetric Aminohydroxylation

Caption: Workflow for Sharpless Asymmetric Aminohydroxylation.

Detailed Protocol:

-

Reaction Setup: To a stirred solution of the nitrogen source (e.g., tert-butyl N-chloro-N-sodiocarbamate) in a mixture of tert-butanol and water at room temperature, add the chiral ligand ((DHQ)₂PHAL) and potassium osmate (K₂OsO₂(OH)₄).

-

Substrate Addition: Add 4-tert-butylstyrene to the reaction mixture.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The N-protected amino alcohol is obtained, and the protecting group can be subsequently removed under appropriate conditions (e.g., acid hydrolysis for a Boc group) to yield the final product.

Route 2: Asymmetric Synthesis via Ellman's Auxiliary from a Ketone Precursor

This strategy involves the diastereoselective addition of a nucleophile to a chiral sulfinylimine, which is derived from a ketone. The chiral auxiliary, tert-butanesulfinamide (Ellman's auxiliary), provides excellent stereocontrol.[7][8][9]

Starting Material: 4'-tert-Butylacetophenone

The readily available starting material for this route is 4'-tert-butylacetophenone . This can be transformed into a suitable precursor for the introduction of the amino group.

Synthetic Strategy Overview

The overall strategy involves a multi-step sequence:

-

α-Functionalization of the Ketone: Introduction of a nitrogen-containing group at the α-position of 4'-tert-butylacetophenone. A common method is α-azidation.

-

Asymmetric Reduction: Stereoselective reduction of the ketone to the corresponding alcohol.

-

Reduction of the Azide: Conversion of the azido group to the primary amine.

Experimental Workflow: Multi-step Synthesis from 4'-tert-Butylacetophenone

Caption: Multi-step synthesis from 4'-tert-butylacetophenone.

Detailed Protocols for Each Step

Step 1: Synthesis of 2-Azido-1-(4-tert-butylphenyl)ethanone

-

α-Bromination: 4'-tert-Butylacetophenone is first brominated at the α-position using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.

-

Azide Substitution: The resulting α-bromo ketone is then treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield 2-azido-1-(4-tert-butylphenyl)ethanone.

Step 2: Asymmetric Reduction of 2-Azido-1-(4-tert-butylphenyl)ethanone

This is a critical stereochemistry-determining step. Biocatalytic reduction often provides high enantioselectivity.[10]

-

Enzyme and Cofactor: A suitable ketoreductase enzyme (or a whole-cell system expressing it, such as Saccharomyces cerevisiae) is used. A cofactor like NADPH is required and is often regenerated in situ using a coupled enzyme system (e.g., glucose dehydrogenase).[11]

-

Reaction Conditions: The azido ketone is incubated with the enzyme and cofactor in a buffered aqueous solution at a controlled pH and temperature.

-

Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent, and the organic layer is dried and concentrated. The resulting (1S)-2-azido-1-(4-tert-butylphenyl)ethanol is purified by chromatography.

Step 3: Reduction of the Azido Group

The final step is the reduction of the azido group to a primary amine.

-

Catalytic Hydrogenation: The azido alcohol is dissolved in a solvent like methanol or ethanol and hydrogenated over a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Alternative Reducing Agents: Other reducing agents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine followed by hydrolysis can also be used.

-

Purification: After the reaction, the catalyst is filtered off, and the solvent is removed to yield the final product, this compound.

Comparison of Synthetic Routes

| Feature | Sharpless Asymmetric Aminohydroxylation | Multi-step Synthesis from Ketone |

| Starting Material | 4-tert-Butylstyrene | 4'-tert-Butylacetophenone |

| Number of Steps | 1 (plus deprotection) | 3 or more |

| Stereocontrol | High enantioselectivity | Dependent on the asymmetric reduction step |

| Reagents | Osmium catalyst (toxic), chiral ligand | Enzymes or chiral reducing agents |

| Scalability | Can be scalable, but osmium cost and toxicity are concerns | Potentially more scalable with biocatalysis |

| Overall Yield | Generally good | Can be lower due to multiple steps |

Conclusion

The synthesis of this compound can be effectively achieved through several strategic approaches. The choice of the optimal route depends on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities.

The Sharpless Asymmetric Aminohydroxylation of commercially available 4-tert-butylstyrene offers a direct and highly enantioselective route. For larger-scale synthesis where the use of osmium is a concern, a multi-step approach starting from 4'-tert-butylacetophenone and employing a biocatalytic asymmetric reduction can be a viable and greener alternative. Both routes provide access to this important chiral building block, enabling further research and development in the pharmaceutical and fine chemical industries.

References

- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 2. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sharpless oxyamination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. 4-tert-Butylstyrene | 1746-23-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 4-TERT-BUTYLSTYRENE | 1746-23-2 [chemicalbook.com]

- 7. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 10. ftb.com.hr [ftb.com.hr]

- 11. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Velpatasvir: An NS5A Inhibitor for the Treatment of Chronic Hepatitis C

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: The Advent of a Pan-Genotypic Direct-Acting Antiviral

Velpatasvir, identified by CAS number 1377049-84-7 , represents a significant milestone in the management of chronic Hepatitis C Virus (HCV) infection.[1] It is a potent, pangenotypic inhibitor of the HCV nonstructural protein 5A (NS5A), a crucial component of the viral replication complex.[1][2][3] Developed by Gilead Sciences, Velpatasvir is a cornerstone of modern direct-acting antiviral (DAA) therapy, primarily used in a fixed-dose combination with Sofosbuvir, a nucleotide analog NS5B polymerase inhibitor.[1][4][5] This combination, marketed as Epclusa®, was the first single-tablet regimen approved for the treatment of all six major HCV genotypes.[1][4][6] This guide provides an in-depth technical overview of Velpatasvir, encompassing its physicochemical properties, mechanism of action, pharmacokinetic profile, clinical applications, and relevant experimental protocols.

Physicochemical Properties of Velpatasvir

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, analytical method development, and comprehending its biological behavior.

| Property | Value | Reference |

| CAS Number | 1377049-84-7 | [1] |

| Molecular Formula | C49H54N8O8 | [1][2][7] |

| Molecular Weight | 883.02 g/mol | [1][7][8] |

| IUPAC Name | Methyl {(2S)-1-[(2S,5S)-2-(9-{2-[(2S,4S)-1-{(2R)-2-[(methoxycarbonyl)amino]-2-phenylacetyl}-4-(methoxymethyl)-2-pyrrolidinyl]-1H-imidazol-4-yl}-1,11-dihydroisochromeno[4',3':6,7]naphtho[1,2-d]imidazol-2-yl)-5-methyl-1-pyrrolidinyl]-3-methyl-1-oxo-2-butanyl}carbamate | [1] |

| Appearance | White to off-white crystalline solid | [9] |

| Solubility | Practically insoluble (>pH 5), slightly soluble at pH 2, and soluble at pH 1.2. Soluble in methanol and acetonitrile. | [8][9] |

| pKa | 3.74 | [8] |

Mechanism of Action: Targeting the HCV NS5A Protein

Velpatasvir exerts its antiviral effect by specifically targeting the HCV NS5A protein.[1][2][3] NS5A is a multifunctional phosphoprotein that plays a critical, albeit not fully understood, role in the HCV life cycle, including viral RNA replication and virion assembly.[3][10][11] It does not possess any known enzymatic activity.[12]

NS5A inhibitors like Velpatasvir are believed to act at two key stages of the viral life cycle:[3][10]

-

Inhibition of the HCV Replication Complex: Velpatasvir binds to Domain I of the NS5A protein, inducing conformational changes that disrupt its normal function.[2] This interference with the NS5A protein disrupts the formation and integrity of the "membranous web," a specialized intracellular structure that serves as the site for HCV RNA replication.[10]

-

Impairment of Virion Assembly: By binding to NS5A, Velpatasvir also interferes with the assembly of new viral particles, further reducing the production of infectious virus.[3][10]

This dual mechanism of action contributes to the high potency of Velpatasvir against a broad range of HCV genotypes.[3]

Caption: Velpatasvir inhibits HCV replication by targeting the NS5A protein.

Experimental Protocol: HCV Replicon Assay for Antiviral Activity Assessment

To determine the in vitro antiviral activity of Velpatasvir, a cell-based HCV replicon assay is a standard and informative method. This protocol outlines the key steps for such an assay.

Objective: To determine the 50% effective concentration (EC50) of Velpatasvir against a specific HCV genotype replicon.

Materials:

-

Huh-7 cells harboring a stable HCV replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).

-

Velpatasvir stock solution (in DMSO).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Methodology:

-

Cell Seeding:

-

Trypsinize and count the Huh-7 HCV replicon cells.

-

Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of Velpatasvir in culture medium, starting from a high concentration (e.g., 1 nM) down to a low concentration (e.g., 0.1 pM). Include a vehicle control (DMSO) and a no-drug control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Velpatasvir.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

After the incubation period, remove the medium from the wells.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

-

Read the luminescence signal using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase signal of the drug-treated wells to the vehicle control wells.

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., a four-parameter logistic curve fit).

-

Self-Validation and Causality: The use of a reporter gene like luciferase provides a quantitative and high-throughput readout that is directly proportional to the level of HCV RNA replication. The dose-response curve generated allows for the precise determination of the compound's potency. Including a vehicle control is crucial to account for any effects of the solvent on cell viability or replicon activity.

Pharmacokinetic Profile of Velpatasvir

The pharmacokinetic properties of Velpatasvir are critical to its clinical efficacy and dosing regimen. It is administered orally once daily.[13]

| Parameter | Value | Reference |

| Absorption | Reaches peak plasma concentrations 3 hours after oral administration. | [1][13] |

| Protein Binding | >99.5% bound to human plasma proteins. | [1][2][14] |

| Metabolism | Slowly metabolized by CYP2B6, CYP2C8, and CYP3A4. The majority of the circulating drug is the parent compound. | [1][2][13][14] |

| Elimination Half-life | Approximately 15 hours. | [1][2][13] |

| Excretion | Primarily excreted in the feces (94%), with a minor amount in the urine (0.4%). | [1][13][14] |

Drug Interactions: Velpatasvir is a substrate of P-glycoprotein (P-gp) and the CYP enzymes mentioned above.[1] Co-administration with strong inducers of P-gp and/or moderate to potent inducers of CYP2B6, CYP2C8, or CYP3A4 (e.g., rifampin, St. John's wort, carbamazepine) can significantly decrease Velpatasvir plasma concentrations, potentially reducing its therapeutic effect.[1][9] Conversely, Velpatasvir is an inhibitor of P-gp and other drug transporters like BCRP, OATP1B1, OATP1B3, and OATP2B1, which may increase the exposure of co-administered drugs that are substrates of these transporters.[9]

Clinical Applications and Efficacy

Velpatasvir is exclusively used in combination with other direct-acting antivirals, most notably Sofosbuvir. The fixed-dose combination of Sofosbuvir/Velpatasvir (Epclusa®) is indicated for the treatment of chronic HCV in adults and pediatric patients aged 3 years and older with genotypes 1, 2, 3, 4, 5, or 6.[4][15] This regimen is effective in patients without cirrhosis or with compensated cirrhosis.[4] For patients with decompensated cirrhosis, the addition of ribavirin is recommended.[4][6]

Clinical trials have demonstrated high rates of sustained virologic response (SVR), which is considered a cure for HCV.[3] The ASTRAL clinical trial program, which evaluated the safety and efficacy of Sofosbuvir/Velpatasvir for 12 weeks, showed SVR rates of 95-100% across all HCV genotypes.[5][16]

The most commonly reported side effects are generally mild and include headache and fatigue.[4][13][17]

Synthesis and Manufacturing Considerations

The synthesis of Velpatasvir is a complex, multi-step process that requires careful control of stereochemistry and the assembly of several heterocyclic fragments.[18] The process often involves the use of key intermediates, which are themselves complex molecules.[18] Various synthetic routes have been developed to improve efficiency and reduce the cost of manufacturing.[7][19][20] For research and development, understanding the available synthetic pathways is crucial for process optimization and the sourcing of starting materials and intermediates.[18]

Caption: A high-level overview of the synthetic workflow for Velpatasvir.

Analytical Methodologies

A variety of analytical methods are employed for the quantification and quality control of Velpatasvir in both bulk drug substance and pharmaceutical formulations. These include:

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques used for the simultaneous determination of Velpatasvir and Sofosbuvir, as well as for the analysis of related substances and degradation products.[8][21][22][23] Methods typically utilize a C18 column with UV detection.[8][22][23]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is used for the quantification of Velpatasvir in biological matrices such as plasma, which is essential for pharmacokinetic studies.[24][25]

-

Capillary Electrophoresis (CE): CE has been developed as an alternative separation technique that offers advantages such as rapid analysis and low sample consumption.[26]

Conclusion

Velpatasvir has revolutionized the treatment of chronic Hepatitis C, offering a highly effective, safe, and well-tolerated pangenotypic oral therapy in combination with Sofosbuvir. Its mechanism as a potent NS5A inhibitor, favorable pharmacokinetic profile, and high barrier to resistance have made it a critical tool in the global effort to eliminate HCV. For researchers and drug development professionals, a deep understanding of its properties, from its fundamental chemistry to its clinical application, is essential for continued innovation in the field of antiviral therapy.

References

- 1. Velpatasvir - Wikipedia [en.wikipedia.org]

- 2. Velpatasvir | C49H54N8O8 | CID 67683363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 4. Sofosbuvir-velpatasvir (Epclusa): Dosage, Side Effects, Warnings - Drugs.com [drugs.com]

- 5. Epclusa (Sofosbuvir/ Velpatasvir) for the Treatment of Hepatitis C - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. Sofosbuvir/velpatasvir is an effective treatment for patients with hepatitis C and advanced fibrosis or cirrhosis in a real-world setting in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Velpatasvir synthesis - chemicalbook [chemicalbook.com]

- 8. journals.innovareacademics.in [journals.innovareacademics.in]

- 9. Sofosbuvir-Velpatasvir Epclusa - Treatment - Hepatitis C Online [hepatitisc.uw.edu]

- 10. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 11. What are NS5A inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 12. Hepatitis C NS5A protein: Two drug targets within the same protein with different mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. tandfonline.com [tandfonline.com]

- 15. drugs.com [drugs.com]

- 16. researchgate.net [researchgate.net]

- 17. How Do HCV NS5A Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 18. nbinno.com [nbinno.com]

- 19. scispace.com [scispace.com]

- 20. WO2017060820A1 - Process for the preparation of velpatasvir - Google Patents [patents.google.com]

- 21. Analytical Review: Methods of Determination for Ledipasvir and Velpatasvir in Pharmaceutical and Biological samples | PDF [slideshare.net]

- 22. jmpas.com [jmpas.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. jyoungpharm.org [jyoungpharm.org]

- 26. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Molecular Structure and Applications of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol, a chiral amino alcohol of significant interest in modern synthetic and medicinal chemistry. We will delve into its molecular architecture, stereochemistry, and the instrumental analysis techniques that confirm its structure. Furthermore, this guide will explore its synthesis and pivotal role as a chiral auxiliary in the development of enantiomerically pure pharmaceutical compounds.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a privileged class of organic compounds, widely recognized for their utility as chiral building blocks, ligands for asymmetric catalysis, and key structural motifs in a vast array of biologically active molecules.[1] Their importance stems from the defined spatial arrangement of the amino and hydroxyl groups, which can impart specific stereochemical control in chemical reactions and molecular interactions. This compound, with its distinct stereochemistry and bulky tert-butyl substituent, has emerged as a valuable tool for synthetic chemists, particularly in the pharmaceutical industry where enantiomeric purity is often a critical determinant of a drug's efficacy and safety.[2][3]

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its unique three-dimensional structure. The "(2S)" designation specifies the absolute configuration at the chiral center, the carbon atom bonded to the amino group, the phenyl ring, the hydroxymethyl group, and a hydrogen atom.

Key Identifiers and Properties:

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₉NO | [4][5] |

| Molecular Weight | 193.29 g/mol | [4] |

| CAS Number | 191109-50-9 | [4][5] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 115-119 °C | [5] |

| Purity (typical) | 97% | [4] |

| SMILES | CC(C)(C)c1ccc(cc1)--INVALID-LINK--CO | [4] |

| InChI Key | TXUFIGBVDCUITR-LLVKDONJSA-N | [4] |

Note: Some properties like boiling point and pKa are predicted values and should be treated as estimates.[5]

The presence of the bulky tert-butyl group on the phenyl ring provides significant steric hindrance, a feature that is often exploited to enhance stereoselectivity in asymmetric synthesis.

Synthesis of this compound

The synthesis of enantiomerically pure amino alcohols like this compound is a key challenge in organic synthesis. Several general strategies have been developed for the asymmetric synthesis of chiral β-amino alcohols.[1][6] A common and effective approach involves the enantioselective reduction of a corresponding α-amino ketone precursor.

A plausible and widely utilized synthetic pathway for this class of compounds is the asymmetric reduction of the corresponding α-azido ketone, followed by reduction of the azide to an amine. This method offers a high degree of stereocontrol.

Experimental Protocol: A General Approach for Asymmetric Synthesis

The following protocol is a generalized procedure based on established methods for the enantioselective synthesis of chiral amino alcohols and should be adapted and optimized for the specific synthesis of this compound.

Step 1: Synthesis of 2-Azido-1-(4-tert-butylphenyl)ethan-1-one

-

Starting Material: 2-Bromo-1-(4-tert-butylphenyl)ethan-1-one.

-

Procedure: Dissolve 2-bromo-1-(4-tert-butylphenyl)ethan-1-one in a suitable solvent such as acetone or DMF. Add sodium azide (NaN₃) and stir the mixture at room temperature until the reaction is complete (monitored by TLC). The product, 2-azido-1-(4-tert-butylphenyl)ethan-1-one, is then isolated through standard workup procedures involving extraction and solvent evaporation.

Step 2: Asymmetric Reduction of 2-Azido-1-(4-tert-butylphenyl)ethan-1-one

This is the crucial stereochemistry-defining step. The use of a chiral reducing agent or a catalyst is essential. A well-established method is the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, with a stoichiometric reducing agent like borane.

-

Catalyst Preparation (in situ): A solution of the (S)-CBS catalyst is prepared in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -20 °C to 0 °C).

-

Reduction: A solution of borane-dimethyl sulfide complex (BMS) is added slowly to the catalyst solution. Subsequently, a solution of 2-azido-1-(4-tert-butylphenyl)ethan-1-one in the same solvent is added dropwise to the reaction mixture, maintaining the low temperature.

-

Quenching and Workup: After the reaction is complete, it is carefully quenched with methanol. The product, (2S)-2-azido-2-(4-tert-butylphenyl)ethanol, is then isolated by extraction and purified by chromatography.

Step 3: Reduction of the Azide to the Amine

-

Procedure: The purified (2S)-2-azido-2-(4-tert-butylphenyl)ethanol is dissolved in a suitable solvent like methanol or ethanol. A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or lithium aluminum hydride (LiAlH₄), is used to reduce the azide group to the primary amine.

-

Isolation: After the reduction is complete, the catalyst is filtered off (if using Pd/C), and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or chromatography to yield pure this compound.

Diagram of the Synthetic Workflow

Caption: General synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the different types of protons present.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the para-substituted phenyl ring.

-

Methine Proton (-CH(N)-): A multiplet (likely a doublet of doublets) for the proton at the chiral center, coupled to the adjacent methylene protons.

-

Methylene Protons (-CH₂OH): Two diastereotopic protons adjacent to the chiral center, which would likely appear as two separate multiplets.

-

Hydroxyl and Amino Protons (-OH, -NH₂): Broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on concentration and solvent.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to nine protons, typically in the upfield region (around δ 1.3 ppm).

-

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom.

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-150 ppm), with the carbon bearing the tert-butyl group appearing at a different chemical shift than the others.

-

Chiral Carbon (-C(N)-): A signal in the range of δ 50-65 ppm.

-

Hydroxymethyl Carbon (-CH₂OH): A signal typically in the range of δ 60-70 ppm.

-

tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and indicative of hydrogen bonding.

-

N-H Stretch: One or two sharp to medium intensity bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H Stretch (aromatic and aliphatic): Multiple bands just above and below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

-

N-H Bend: A medium intensity band around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z 193, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for amino alcohols include the loss of water (M-18), the loss of a hydroxymethyl radical (M-31), and cleavage alpha to the nitrogen atom. A significant fragment would likely be observed from the benzylic cleavage, resulting in a stabilized carbocation.

The Role of this compound as a Chiral Auxiliary

One of the primary applications of this compound is as a chiral auxiliary . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

The effectiveness of this compound as a chiral auxiliary stems from its well-defined stereochemistry and the steric bulk of the tert-butylphenyl group, which effectively shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face.

Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

-

Attachment: The chiral auxiliary, this compound, is covalently attached to a prochiral substrate (e.g., a carboxylic acid to form an amide or an aldehyde to form an imine).

-

Diastereoselective Reaction: The resulting chiral molecule undergoes a reaction (e.g., alkylation, aldol addition) to create a new stereocenter. The stereochemistry of this new center is controlled by the chiral auxiliary.

-

Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound.

Diagram of the Chiral Auxiliary Concept

Caption: General workflow illustrating the use of a chiral auxiliary in asymmetric synthesis.

Applications in Drug Development

The demand for enantiomerically pure drugs has driven the development and application of chiral auxiliaries like this compound. Its use is particularly valuable in the synthesis of complex molecules where controlling stereochemistry is crucial for biological activity. While specific drug synthesis examples citing this exact auxiliary are not widely published in readily accessible literature, its structural class is instrumental in the synthesis of various pharmaceuticals. For instance, chiral amino alcohols are key components in certain beta-blockers, antiviral agents, and other therapeutic compounds.[1] The principles of asymmetric synthesis using such auxiliaries are fundamental to the development of numerous modern medicines.

Conclusion

This compound is a valuable and versatile molecule in the field of organic chemistry. Its well-defined stereochemistry and structural features make it an effective chiral auxiliary for the synthesis of enantiomerically pure compounds, a critical requirement in modern drug discovery and development. A thorough understanding of its molecular structure, confirmed through a combination of spectroscopic techniques, and its synthetic accessibility underpins its utility for researchers and scientists in both academic and industrial settings. As the demand for stereochemically complex molecules continues to grow, the importance of chiral building blocks like this compound is set to increase.

References

- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. lookchem.com [lookchem.com]

- 4. (S)-(+)-2-Amino-2-(4-tert-butylphenyl)ethanol (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. (S)-(+)-2-AMINO-2-(4-TERT-BUTYLPHENYL)ETHANOL CAS#: 191109-50-9 [amp.chemicalbook.com]

- 6. rsc.org [rsc.org]

A Technical Guide to the Chiral Purity of (2S)-2-amino-2-(4-tert-butylphenyl)ethanol: Principles, Analysis, and Best Practices

Introduction: The Imperative of Enantiomeric Purity in Modern Drug Development

In the landscape of pharmaceutical sciences, chirality has transitioned from a nuanced stereochemical concept to a critical determinant of therapeutic efficacy and safety. The distinct three-dimensional arrangement of atoms within a chiral molecule can lead to profound differences in pharmacological and toxicological profiles between its enantiomers. The human body, being a chiral environment, often interacts selectively with one enantiomer of a drug, treating its mirror image as either an inert substance or, in some cases, a compound with undesirable or even harmful effects.

This guide focuses on (2S)-2-amino-2-(4-tert-butylphenyl)ethanol, a chiral amino alcohol that serves as a valuable building block in the synthesis of various pharmaceutical agents. Ensuring the enantiomeric purity of this intermediate is paramount, as the stereochemistry of the final active pharmaceutical ingredient (API) will directly impact its biological activity. This document provides an in-depth technical overview of the principles and practical methodologies for the determination of the chiral purity of this compound, tailored for researchers, scientists, and drug development professionals.

The Significance of Stereoisomerism in Phenylalkanolamines

Phenylalkanolamines, the class of compounds to which this compound belongs, are prevalent motifs in a variety of therapeutic agents, including beta-blockers and other adrenergic receptor modulators. The biological activity of these compounds is often highly stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, have a different pharmacological action, or contribute to adverse effects. Therefore, the precise control and accurate measurement of enantiomeric purity are not merely analytical exercises but fundamental components of quality control and regulatory compliance in drug development.

Synthetic Pathways and the Origin of Chiral Impurities

An understanding of the synthetic routes to this compound is crucial for identifying potential chiral impurities. The two primary strategies for obtaining the desired enantiomer are:

-

Asymmetric Synthesis: This approach aims to directly produce the (2S)-enantiomer with high selectivity. Methods include the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of the reaction. While highly efficient, these methods may still result in the presence of small amounts of the undesired (2R)-enantiomer.

-

Resolution of a Racemic Mixture: This strategy involves the synthesis of a 50:50 mixture of the (2S) and (2R) enantiomers, followed by a separation step. This can be achieved through classical resolution with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or by enzymatic resolution.[1] Incomplete resolution is a potential source of enantiomeric impurity.

The primary chiral impurity of concern is, therefore, the (2R)-2-amino-2-(4-tert-butylphenyl)ethanol. The analytical methodology must be capable of resolving and quantifying this enantiomer with high sensitivity and accuracy.

Analytical Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for the determination of enantiomeric purity due to its high resolution, sensitivity, and robustness.[2] The direct separation of enantiomers on a chiral stationary phase (CSP) is the most common and efficient approach.

Mechanism of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including amino alcohols.[2] The chiral recognition mechanism is based on a combination of attractive interactions between the analyte and the chiral selector, which is a derivative of the polysaccharide coated or immobilized on a silica support. These interactions include:

-

Hydrogen Bonding: The amino and hydroxyl groups of the amino alcohol can form hydrogen bonds with the carbamate groups on the polysaccharide derivative.

-

π-π Interactions: The phenyl ring of the analyte can interact with the aromatic moieties of the chiral selector.

-

Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to the separation.

-

Steric Hindrance: The overall shape of the analyte and its ability to fit into the chiral cavities or grooves of the CSP is a critical factor in enantioselective retention.

The combination of these interactions leads to the formation of transient diastereomeric complexes between the enantiomers and the CSP, with one enantiomer forming a more stable complex and thus being retained longer on the column.

Proposed Analytical Protocol for Chiral Purity Determination

Based on established methods for the separation of analogous amino alcohols and beta-blocker compounds, the following protocol provides a robust starting point for the determination of the enantiomeric purity of this compound.[3][4]

Step-by-Step Experimental Workflow

Caption: Workflow for Chiral Purity Analysis by HPLC.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

-

HPLC System and Conditions:

| Parameter | Recommended Condition | Rationale |

| HPLC System | A standard HPLC system with a UV detector | Readily available and suitable for the analysis. |

| Chiral Column | Chiralpak® IA or Chiralpak® IC (250 x 4.6 mm, 5 µm) | Immobilized polysaccharide-based CSPs known for their broad applicability to amino alcohols and robustness.[5] |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (DEA) (80:20:0.1, v/v/v) | A common mobile phase for normal-phase chiral separations, providing good solubility and promoting the necessary interactions for separation. The basic additive (DEA) is crucial for good peak shape of basic analytes like amines. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |

| Column Temp. | 25 °C | Room temperature is a good starting point for method development. Temperature can be optimized to improve resolution. |

| Detection | UV at 220 nm or 254 nm | The phenyl group provides sufficient UV absorbance for sensitive detection. |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

-

Data Analysis and Calculation of Enantiomeric Purity:

-

Identify the peaks corresponding to the (2S) and (2R) enantiomers. The major peak will be the (2S)-enantiomer.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% ee) using the following formula:

% ee = [(Area of (2S) - Area of (2R)) / (Area of (2S) + Area of (2R))] x 100

-

The chiral purity is typically expressed as the percentage of the desired enantiomer:

% Chiral Purity = [Area of (2S) / (Area of (2S) + Area of (2R))] x 100

-

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure its reliability. Key validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. This is demonstrated by achieving baseline resolution between the two enantiomers.

-

Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.

Troubleshooting and Method Optimization

Caption: Troubleshooting Common Issues in Chiral HPLC.

-

Poor Resolution: If the enantiomers are not well-separated, consider the following adjustments:

-

Modify the Mobile Phase: Decrease the percentage of the polar modifier (ethanol) to increase retention and potentially improve resolution. Alternatively, try a different alcohol modifier (e.g., isopropanol).

-

Change the Chiral Column: If optimization of the mobile phase is insufficient, a different polysaccharide-based CSP (e.g., from the Chiralcel® series) may provide the necessary selectivity.

-

Optimize Temperature: Lowering the column temperature can sometimes enhance enantioselectivity.

-

-

Peak Tailing: For basic analytes like amino alcohols, peak tailing can be an issue.

-

Adjust the Basic Additive: Increasing the concentration of diethylamine (e.g., to 0.2%) can often improve peak shape by minimizing interactions with residual silanol groups on the silica support.

-

Conclusion: Ensuring Excellence in Chiral Analysis

The determination of the chiral purity of this compound is a critical step in ensuring the quality, safety, and efficacy of the final pharmaceutical products derived from it. Chiral HPLC on polysaccharide-based stationary phases offers a powerful and reliable method for this analysis. By understanding the principles of chiral recognition and systematically developing and validating the analytical method, researchers and drug development professionals can have high confidence in the stereochemical integrity of this important chiral building block. This guide provides a comprehensive framework to achieve this goal, emphasizing a scientifically sound and practical approach to chiral purity analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 3. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Mechanism of Stereocontrol with Amino Alcohol Auxiliaries: From First Principles to Practical Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a foundational class of auxiliaries in modern asymmetric synthesis, enabling the predictable and high-fidelity installation of stereocenters in a wide array of chemical transformations. Derived from the abundant chiral pool of amino acids, their efficacy is rooted in the formation of rigid, predictable transition states governed by chelation and steric hindrance. This guide provides a deep dive into the core mechanistic principles that underpin stereocontrol with amino alcohol auxiliaries. We will deconstruct the Zimmerman-Traxler and Felkin-Anh models, explore their application through seminal case studies of Evans' oxazolidinones and Oppolzer's camphorsultam, and provide field-proven experimental protocols for their use and subsequent cleavage.

Introduction: The Logic of Chiral Auxiliaries